5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide is a complex organic compound with the molecular formula C22H39N5O2 and a molecular weight of 405.577 g/mol . This compound is characterized by its unique structure, which includes an amino group and two diethylamino propyl groups attached to a benzene ring with dicarboxamide functionalities .
Vorbereitungsmethoden
The synthesis of 5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a benzene derivative that has suitable functional groups for further modification.
Amination: An amino group is introduced to the benzene ring through a nucleophilic substitution reaction.
Diethylamino Propylation:
Dicarboxamide Formation: The final step involves the formation of dicarboxamide groups through a reaction with suitable carboxylic acid derivatives.
Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis, such as the use of continuous flow reactors and automated processes to enhance yield and purity .
Analyse Chemischer Reaktionen
5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide can be compared with other similar compounds, such as:
N,N-Dimethyl-1,3-diaminopropane: This compound has similar diethylamino propyl groups but lacks the benzene ring and dicarboxamide functionalities.
N,N-Diethyl-1,3-diaminopropane: Similar to the above compound but with diethyl groups instead of dimethyl groups.
N,N-Dimethylethylenediamine: This compound has a similar amine structure but with different alkyl groups and lacks the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
290829-09-3 |
---|---|
Molekularformel |
C22H39N5O2 |
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
5-amino-1-N,3-N-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H39N5O2/c1-5-26(6-2)13-9-11-24-21(28)18-15-19(17-20(23)16-18)22(29)25-12-10-14-27(7-3)8-4/h15-17H,5-14,23H2,1-4H3,(H,24,28)(H,25,29) |
InChI-Schlüssel |
PUUOKONBHORKPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC(=O)C1=CC(=CC(=C1)N)C(=O)NCCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.